molecular formula C26H26N6O B2622153 N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-2,2-diphenylacetamide CAS No. 1396843-40-5

N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-2,2-diphenylacetamide

Cat. No.: B2622153
CAS No.: 1396843-40-5
M. Wt: 438.535
InChI Key: RYNXOXYTFWJZFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a central 2-methylpyrimidine core substituted at position 6 with a pyridin-2-ylamino group and at position 4 with an ethylamino linker terminating in a 2,2-diphenylacetamide moiety.

Properties

IUPAC Name

N-[2-[[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N6O/c1-19-30-23(18-24(31-19)32-22-14-8-9-15-27-22)28-16-17-29-26(33)25(20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-15,18,25H,16-17H2,1H3,(H,29,33)(H2,27,28,30,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYNXOXYTFWJZFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NC2=CC=CC=N2)NCCNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-2,2-diphenylacetamide typically involves multi-step organic reactions

    Pyrimidine Core Synthesis: The pyrimidine core can be synthesized via a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.

    Pyridine Substitution: The pyridine moiety is introduced through a nucleophilic aromatic substitution reaction, where a halogenated pyridine reacts with the pyrimidine core in the presence of a base.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amide coupling reaction, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine and pyrimidine rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the halogenated positions on the pyridine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.

    Bases: Sodium hydroxide, potassium carbonate.

    Coupling Reagents: N,N’-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce amines from nitro groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

Medicine

In medicine, this compound is being investigated for its potential as a therapeutic agent. Its structure suggests it could be useful in the development of drugs targeting specific enzymes or receptors involved in diseases such as cancer and inflammatory disorders.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity, which are valuable in various applications including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine and pyridine rings allow for strong binding interactions, potentially inhibiting enzyme activity or modulating receptor function. This can lead to downstream effects on cellular pathways, ultimately influencing biological processes.

Comparison with Similar Compounds

Core Pyrimidine Modifications

Compound 4j (): 2-(4-(2,4-dimethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-ylamino)-N-phenylacetamide

  • Structural Differences: Replaces the 2-methylpyridin-2-ylamino group with 2,4-dimethoxyphenyl and 4-fluorophenyl substituents. The acetamide lacks diphenyl groups.
  • Implications : Increased electron-donating methoxy groups may enhance solubility but reduce metabolic stability. The fluorophenyl group could improve target affinity via hydrophobic interactions.
  • Data : FT-IR and NMR confirm amide and aromatic functionalities, with MS showing a molecular ion at m/z 458.18 .

EP 2 903 618 B1 Derivatives (): N-isopropyl-2-(3-(4-(4-methylpiperazin-1-yl)-6-(pyridin-4-ylamino)pyrimidin-2-yl)phenoxy)acetamide

  • Structural Differences: Pyridin-4-ylamino (vs. 2-yl) and phenoxy linker (vs. ethylamino). Incorporates a 4-methylpiperazine group.
  • Implications: The 4-ylamino substitution may alter hydrogen-bonding orientation, while piperazine enhances solubility and pharmacokinetics.

Diphenylacetamide Derivatives

N-(benzothiazole-2-yl)-2-(2,2-diphenylacetamide)acetamide ():

  • Structural Differences: Replaces the pyrimidine-ethylamino chain with a benzothiazole ring. Retains the diphenylacetamide group.
  • The absence of pyrimidine may reduce kinase affinity but improve GPCR targeting.

Carboxylate [2-(2,2-diphenylacetamide)benzothiazole-6-yl]ethyl ():

  • Structural Differences : Adds a sulfamoyl or nitro group to benzothiazole.
  • Implications : Sulfamoyl groups enhance solubility and may confer sulfonamide-based biological activity (e.g., carbonic anhydrase inhibition).

Thienopyrimidine Analogs

N-(4-chlorophenyl)-2-[(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide ():

  • Structural Differences: Replaces pyrimidine with a thieno[2,3-d]pyrimidine core and incorporates a sulfanyl linker.
  • Implications: Sulfur atoms increase metabolic stability but may reduce aqueous solubility. Thienopyrimidines often exhibit potent anticancer activity.

Pharmacological and ADMET Considerations

Property Target Compound Compound 4j () EP 2 903 618 ()
Molecular Weight ~480 g/mol (estimated) 458.18 g/mol ~550 g/mol (estimated)
Key Substituents Pyridin-2-ylamino, diphenyl Dimethoxyphenyl, fluorophenyl Piperazine, pyridin-4-ylamino
Solubility Moderate (high logP) High (polar groups) High (piperazine)
Metabolic Stability Moderate (amide hydrolysis) Low (methoxy demethylation) High (piperazine resistance)
  • Target Compound : Likely exhibits balanced lipophilicity for tissue penetration but may require formulation optimization for solubility.
  • Safety : Diphenyl groups could pose hepatotoxicity risks, as seen in other lipophilic acetamides .

Biological Activity

N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-2,2-diphenylacetamide is a complex organic compound with significant biological activity, particularly in the context of cancer treatment and enzyme inhibition. This article explores its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique molecular structure, which contributes to its biological activity. Below are the key properties:

PropertyValue
Molecular FormulaC21H22N6O
Molecular Weight374.4 g/mol
CAS Number1421586-45-9

Target of Action

This compound primarily interacts with several key enzymes and receptors involved in cellular processes:

  • Dihydrofolate Reductase (DHFR) : Inhibits DHFR, leading to reduced synthesis of tetrahydrofolate necessary for nucleotide synthesis.
  • Tyrosine-protein Kinase Abl : Involved in cell signaling pathways that regulate cell proliferation and survival.
  • MAP Kinases : Implicated in various cellular functions including growth, proliferation, and apoptosis.

Mode of Action

The compound's inhibition of DHFR results in decreased levels of tetrahydrofolate, which is crucial for the synthesis of RNA and DNA. This mechanism can lead to apoptosis in rapidly dividing cancer cells by disrupting their ability to proliferate effectively .

Biological Activity

The biological activity of this compound has been evaluated through various studies focusing on its anticancer properties:

  • Antiproliferative Effects : The compound exhibits potent anti-proliferative activity against human cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer), with IC50 values reported to be less than 10 µM .
    Cell LineIC50 (µM)
    HepG2< 10
    A549< 10
  • Selectivity : Low cytotoxicity was observed in normal cells (e.g., LO2 and MRC-5), with IC50 values greater than 100 µM, indicating a favorable therapeutic index .
  • Induction of Apoptosis : The compound has been shown to induce caspase-3 activity and cleavage of poly ADP-ribose polymerase (PARP), which are markers of apoptosis .

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in cancer therapy:

  • Study on RXRα Antagonism : A study demonstrated that the compound acts as an RXRα antagonist with a submicromolar binding affinity (Kd = 1.20 × 10^-7 M). This antagonism was linked to significant reductions in RXRα-mediated transcriptional activity, further establishing its role in cancer treatment strategies.
  • Structure–Activity Relationship (SAR) : Investigations into SAR revealed that modifications to the compound's structure could enhance its biological activity. For instance, variations in substituents on the pyrimidine ring significantly influenced antiproliferative potency against cancer cell lines .
  • In Vivo Studies : Although primarily evaluated in vitro, preliminary in vivo studies are warranted to assess the therapeutic efficacy and safety profile of this compound in animal models.

Q & A

Basic Research Questions

Q. What are the key considerations for designing a multi-step synthesis route for N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-2,2-diphenylacetamide?

  • Methodological Answer : The synthesis of this compound requires sequential reactions, such as substitution, reduction, and condensation. Critical parameters include solvent choice (e.g., polar aprotic solvents for substitution reactions), temperature control (e.g., reflux conditions for nitro group reduction), and use of condensing agents like EDCI or DCC for amide bond formation. Reaction progress should be monitored via TLC and intermediate purity confirmed by 1^1H/13^13C NMR spectroscopy .

Q. How can researchers validate the structural integrity of intermediates and the final compound?

  • Methodological Answer : Analytical techniques such as high-resolution mass spectrometry (HRMS) and NMR spectroscopy are essential. For example, 1^1H NMR can confirm the presence of pyridinyl and diphenylacetamide protons, while 13^13C NMR identifies carbonyl and aromatic carbons. X-ray crystallography (if single crystals are obtainable) provides definitive confirmation of stereochemistry, as seen in structurally related pyrimidine derivatives .

Q. What preliminary assays are recommended to assess the biological activity of this compound?

  • Methodological Answer : Initial screening should focus on target-specific assays (e.g., kinase inhibition if the pyrimidine moiety suggests kinase targeting). Cell viability assays (e.g., MTT) and antimicrobial susceptibility testing (AST) can provide baseline cytotoxicity and bioactivity data. Dose-response curves should be generated to determine IC50_{50} values .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) can model reaction pathways to predict energetically favorable intermediates. The ICReDD framework integrates computational reaction path searches with experimental validation, narrowing optimal conditions (e.g., solvent polarity, catalyst loading) and reducing trial-and-error experimentation .

Q. What statistical approaches are effective for optimizing reaction yields and purity?

  • Methodological Answer : Design of Experiments (DoE), such as factorial designs or response surface methodology, systematically evaluates variables (temperature, stoichiometry, time). For example, a central composite design could optimize the condensation step, balancing yield and byproduct formation. Statistical software (e.g., JMP, Minitab) analyzes interactions between factors .

Q. How can structural modifications resolve contradictions in biological activity data?

  • Methodological Answer : If initial bioactivity data is inconsistent, structure-activity relationship (SAR) studies are critical. For instance:

  • Modification : Introduce electron-withdrawing groups (e.g., -CF3_3) to the pyridinyl ring to enhance binding affinity.
  • Assay : Compare inhibition constants (KiK_i) across derivatives using surface plasmon resonance (SPR).
    Structural analogs with similar scaffolds (e.g., ’s thienopyrimidine derivatives) demonstrate how substituent positioning affects activity .

Q. What advanced techniques characterize weak intermolecular interactions in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction identifies hydrogen bonding (e.g., N–H···N in pyrimidine derivatives) and π-π stacking. For amorphous samples, dynamic nuclear polarization (DNP) NMR enhances sensitivity to detect weak C–H···O or C–H···π interactions, which stabilize crystal packing .

Key Challenges and Contradictions

  • Synthesis Efficiency : reports iron powder reduction under acidic conditions, but highlights potential side reactions with iron. Alternative reductants (e.g., Na2_2S2_2O4_4) may improve selectivity .
  • Bioactivity Variability : Pyrimidine derivatives in show antifungal activity, while reports antibacterial effects. SAR studies must clarify if activity stems from the core scaffold or substituent-specific interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.